molecular formula C16H19BrN2O3S B6092081 4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine

4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine

カタログ番号: B6092081
分子量: 399.3 g/mol
InChIキー: MWOYAVMGTQYFNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine, also known as BRD7880, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.

作用機序

4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine exerts its therapeutic effects by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This leads to the inhibition of gene transcription and subsequent inhibition of cell growth and proliferation. In addition, this compound also inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the growth and proliferation of cancer cells, both in vitro and in vivo. In addition, this compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, this compound has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, where it has been shown to improve cognitive function and reduce neuroinflammation.

実験室実験の利点と制限

One of the main advantages of 4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine is its specificity for BET proteins, which makes it a promising therapeutic agent for various diseases. In addition, this compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to use in some experimental settings.

将来の方向性

There are several future directions for the study of 4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine. One potential direction is the development of more potent and selective inhibitors of BET proteins, which could have even greater therapeutic potential. In addition, further studies are needed to elucidate the precise mechanisms of action of this compound in various disease models. Furthermore, the potential neuroprotective effects of this compound should be further explored in human clinical trials. Finally, the use of this compound in combination with other therapeutic agents should be investigated, as this could lead to synergistic effects and improved therapeutic outcomes.

合成法

4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine can be synthesized through a multi-step process that involves the reaction of 4-bromoaniline and ethyl acetoacetate to form 4-bromo-2-acetylthiazole. This intermediate is then reacted with morpholine and chloroform to yield this compound. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

科学的研究の応用

4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene transcription, and their dysregulation has been linked to various types of cancer. In addition, this compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

特性

IUPAC Name

1-[2-(4-bromophenyl)-4-(morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3S/c1-11(20)19-14(15(21)18-6-8-22-9-7-18)10-23-16(19)12-2-4-13(17)5-3-12/h2-5,14,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOYAVMGTQYFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1C2=CC=C(C=C2)Br)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。